trans-2-Heptene

Catalog No.
S1507409
CAS No.
14686-13-6
M.F
C7H14
M. Wt
98.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Heptene

CAS Number

14686-13-6

Product Name

trans-2-Heptene

IUPAC Name

(E)-hept-2-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3,5H,4,6-7H2,1-2H3/b5-3+

InChI Key

OTTZHAVKAVGASB-HWKANZROSA-N

SMILES

CCCCC=CC

Solubility

1.53e-04 M

Canonical SMILES

CCCCC=CC

Isomeric SMILES

CCCC/C=C/C

Physical and Chemical Properties

trans-2-Heptene is a simple alkene, a type of hydrocarbon with a double bond between two carbon atoms. It is a colorless liquid at room temperature with a mild hydrocarbon odor.

  • Chemical formula: C7H14 )
  • CAS number: 14686-13-6 )
  • Boiling point: 98 °C Sigma-Aldrich:

Due to its double bond, trans-2-heptene undergoes typical alkene reactions, such as addition reactions, where other molecules break the double bond and form new bonds with the carbons. This property makes it a versatile building block for the synthesis of various organic compounds.

Applications in Organic Synthesis

Scientists use trans-2-heptene as a starting material for the synthesis of various organic compounds, including:

  • Polymers: Trans-2-heptene can be polymerized to form various plastics, such as polyethylene. Chemical & Engineering News:
  • Fine chemicals: The double bond allows for selective functionalization, making trans-2-heptene valuable for producing various fine chemicals, such as flavors, fragrances, and pharmaceuticals. Organic Syntheses:

Research on Material Properties

The specific properties of trans-2-heptene, such as its boiling point and viscosity, have also been studied for potential applications in:

  • Fuels: Research has explored the use of trans-2-heptene as a biofuel additive due to its favorable combustion properties. Journal of the American Chemical Society:
  • Lubricants: Studies have investigated the use of trans-2-heptene as a lubricant component due to its lubricating properties. Tribology International:

Trans-2-Heptene is a linear alkene with the molecular formula C₇H₁₄ and a molecular weight of approximately 98.19 g/mol. It is one of the isomers of heptene, specifically classified as an E-isomer due to the arrangement of substituents across the double bond. This compound features a double bond between the second and third carbon atoms in the chain, which gives it unique chemical properties and reactivity compared to its cis counterpart. Trans-2-Heptene is a colorless liquid at room temperature, characterized by a distinct odor, and is known for its flammability and potential irritant properties upon contact with skin or mucous membranes .

  • Flammability: Flammable liquid with a flash point of 25 °C. []
  • Toxicity: Limited data available on specific toxicity, but alkenes with similar structures can irritate skin and eyes upon contact. Inhalation may cause respiratory irritation. []
  • Reactivity: Can react violently with strong oxidizing agents.
Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen across the double bond can convert trans-2-heptene into heptane. The enthalpy change for this reaction is approximately -114.1 kJ/mol .
  • Halogenation: Reaction with halogens such as bromine or chlorine results in the formation of vicinal dihalides.
  • Hydroboration-Oxidation: This reaction sequence allows for the conversion of trans-2-heptene into alcohols, showcasing regioselectivity based on the double bond's position.
  • Oxidation: Trans-2-heptene can be oxidized to form epoxides or ketones, depending on the conditions and reagents used. For instance, oxidation can lead to a significant yield of epoxide with certain catalysts .

Trans-2-Heptene has been studied for its biological activity, particularly within the context of its potential effects as a volatile organic compound. Some studies indicate that medium-sized alkenes like trans-2-heptene can cause skin irritation upon contact. Additionally, it has been noted for its role in certain biochemical pathways, although specific pharmacological effects remain under investigation . Its flammability also poses risks in laboratory settings, necessitating careful handling.

Trans-2-Heptene can be synthesized through several methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halides from alkyl halides, typically using strong bases.
  • Cracking: The thermal or catalytic cracking of larger hydrocarbons can yield smaller alkenes, including trans-2-heptene.
  • Isomerization: The isomerization of linear heptenes can produce trans-2-heptene from its cis counterpart under specific catalytic conditions .

Trans-2-Heptene is utilized in various applications:

  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing other chemicals, including alcohols and ketones.
  • Flavor and Fragrance Industry: Due to its distinct odor, it may be used in flavoring agents or fragrances.
  • Research

Interaction studies involving trans-2-heptene primarily focus on its reactivity with other chemical species and its biological effects. For instance:

  • Studies have shown that trans-2-heptene can interact with various catalysts during hydrogenation or oxidation reactions.
  • Its irritant properties have been evaluated in toxicological assessments to understand safe handling practices in laboratory environments .

Trans-2-Heptene shares structural similarities with several other alkenes, particularly those within the heptene family and related compounds. Below are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
1-HepteneC₇H₁₄Terminal alkene; more reactive due to terminal double bond
3-HepteneC₇H₁₄Internal double bond; different reactivity profile
Cis-2-HepteneC₇H₁₄Geometric isomer; exhibits different physical properties compared to trans form
Trans-2-HexeneC₆H₁₂Similar structure but shorter carbon chain; used in similar applications
1-OcteneC₈H₁₄Longer carbon chain; often used in polymer production

Trans-2-Heptene's distinction lies in its specific position of the double bond and its E configuration, which influences both its chemical reactivity and physical properties compared to these similar compounds .

The synthesis of trans-2-heptene has evolved alongside advancements in organic chemistry. Early methods relied on dehydration reactions of heptanol derivatives or dehydrohalogenation of 2-heptyl halides using strong bases like potassium hydroxide. For example, the dehydration of 2-heptanol with sulfuric acid at elevated temperatures yields trans-2-heptene as the major product due to the stability of the trans isomer. Modern industrial production often involves catalytic cracking of petroleum fractions, which generates alkenes like trans-2-heptene as byproducts.

The trans configuration of the double bond is critical to its stability and reactivity. Unlike the cis isomer, the substituents on either side of the double bond in trans-2-heptene are positioned diagonally, reducing steric hindrance and lowering the compound’s energy state. This geometric isomerism results in a higher melting point (-109.48°C) and boiling point (98°C) compared to cis-2-heptene. The compound’s density (0.701 g/mL at 25°C) and refractive index (1.404) further reflect its nonpolar nature and limited solubility in water.

Table 1: Physical Properties of Trans-2-Heptene

PropertyValueSource
Molecular FormulaC₇H₁₄
Molecular Weight98.19 g/mol
Boiling Point98°C
Density (25°C)0.701 g/mL
Refractive Index (20°C)1.404
Vapor Pressure (37.7°C)88 mm Hg

Research Importance in Organic Chemistry

Trans-2-heptene serves as a model compound for studying alkene reactivity. Its double bond participates in hallmark reactions such as hydrogenation, halogenation, and hydrohalogenation, which are foundational to understanding reaction mechanisms in organic chemistry. For instance, hydrogenation of trans-2-heptene over a palladium catalyst produces heptane, a reaction critical for fuel refinement. Similarly, bromination yields 2,3-dibromoheptane, a precursor in polymer synthesis.

Recent studies highlight its role in biocatalysis and pharmaceutical research. Derivatives of trans-2-heptene have shown moderate antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, likely due to membrane-disrupting properties. Additionally, its oxidized forms, such as heptane-2,3-diol, are investigated for potential anticancer applications, particularly in breast cancer models.

Table 2: Key Chemical Reactions of Trans-2-Heptene

Reaction TypeReagents/ConditionsProductApplication
HydrogenationH₂, Pd/CHeptaneFuel production
HalogenationBr₂, room temperature2,3-DibromoheptanePolymer synthesis
HydrohalogenationHCl, room temperature2-ChloroheptaneSolvent manufacturing
OxidationKMnO₄, aqueous mediumHeptane-2,3-diolPharmaceutical research

XLogP3

3.2

UNII

41QAT2N2RG

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

48.39 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

14686-13-6
592-77-8

Wikipedia

(2E)-2-heptene

Dates

Modify: 2023-08-15

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